![molecular formula C17H23N5O5 B2886401 methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887874-85-3](/img/structure/B2886401.png)
methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a purine ring, along with various other functional groups including a methoxyethyl group and a propanoate group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the methoxyethyl group might be susceptible to reactions involving the ether linkage, while the propanoate group could potentially undergo reactions involving the carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate and ether groups might influence its solubility properties .科学的研究の応用
Nucleic Acid-Based Drug Development
This compound is of significant interest in the development of nucleic acid-based therapeutics. The modifications it introduces to nucleic acids can enhance their biophysical and pharmacological properties, making them more effective as therapeutic agents . For example, the compound can be used to synthesize 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA), which are used in several approved nucleic acid therapeutics .
Enzymatic Synthesis of Modified RNAs
The compound plays a crucial role in the enzymatic synthesis of 2’-modified RNA oligomers. By reducing steric hindrance, it enables the efficient synthesis of both defined and random-sequence 2’OMe-RNA and MOE-RNA oligomers up to 750 nucleotides in length . This opens up new avenues for the use of these modified RNAs in various applications, including directed evolution and nanotechnology .
Directed Evolution of RNA Molecules
In directed evolution, this compound can be utilized to create RNA molecules with desired properties. The ability to synthesize long chains of 2’OMe-RNA and MOE-RNA allows for the development of RNA endonuclease catalysts that can cleave specific mRNA targets, such as oncogenic KRAS and β-catenin CTNNB1 mRNAs .
Nanotechnology and Molecular Engineering
The compound’s role in facilitating the synthesis of modified RNAs extends to nanotechnology. It can be used to engineer RNA aptamers with high affinity for specific targets, such as vascular endothelial growth factor . These aptamers can be used in the design of targeted drug delivery systems and diagnostic tools.
Allele-Specific mRNA Cleavage
The compound enables the discovery of RNA endonuclease catalysts composed entirely of 2’OMe-RNA, which are capable of allele-specific cleavage of mRNAs. This has potential applications in precision medicine, where such catalysts can be designed to target and deactivate disease-causing genetic variants .
Therapeutic Immunology
In the field of therapeutic immunology, the compound can be used to synthesize RNA oligomers that serve as high-affinity ligands for immune modulators. This can lead to the development of new immunotherapies that harness the body’s own immune system to fight diseases .
将来の方向性
特性
IUPAC Name |
methyl 2-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5/c1-9-10(2)21-12-13(18-16(21)20(9)7-8-26-5)19(4)17(25)22(14(12)23)11(3)15(24)27-6/h11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLFBARLQRKWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C(C)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810392 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。